![molecular formula C18H17BrN2O5 B5439897 4-{[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5439897.png)
4-{[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as BFAABA and is a member of the family of non-steroidal anti-inflammatory drugs (NSAIDs).
作用機序
The mechanism of action of BFAABA involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX-2, BFAABA reduces inflammation and pain. BFAABA also exhibits antiproliferative and proapoptotic effects by inhibiting the activity of nuclear factor-kappa B (NF-κB) and activating the caspase cascade, respectively.
Biochemical and Physiological Effects:
BFAABA has been shown to exhibit anti-inflammatory, analgesic, antiproliferative, and proapoptotic effects in various in vitro and in vivo studies. BFAABA also exhibits low toxicity and high selectivity towards COX-2, making it a potential candidate for the development of new NSAIDs and anticancer drugs.
実験室実験の利点と制限
One of the main advantages of BFAABA is its low toxicity and high selectivity towards COX-2, making it a potential candidate for the development of new NSAIDs and anticancer drugs. However, the yield of the synthesis process is relatively low, and the compound is not readily available commercially, which may limit its use in lab experiments.
将来の方向性
For the research on BFAABA include the development of new drugs based on its structure, investigation of its potential applications in the treatment of other diseases, and optimization of the synthesis method.
合成法
The synthesis method of BFAABA involves the condensation reaction of 3-bromo-2-furoic acid with N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone, followed by the reaction with 3-aminophenylboronic acid and finally the deprotection of the tert-butoxycarbonyl group. The yield of the synthesis process is around 20-25%.
科学的研究の応用
BFAABA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, BFAABA has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new NSAIDs. In drug discovery, BFAABA has been used as a lead compound for the development of new drugs targeting various diseases, including cancer and Alzheimer's disease. In cancer research, BFAABA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs.
特性
IUPAC Name |
4-[[(E)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O5/c19-13-5-1-4-12(10-13)11-14(17(24)20-8-2-7-16(22)23)21-18(25)15-6-3-9-26-15/h1,3-6,9-11H,2,7-8H2,(H,20,24)(H,21,25)(H,22,23)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWVHWAPHCSDDM-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C(\C(=O)NCCCC(=O)O)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide](/img/structure/B5439815.png)
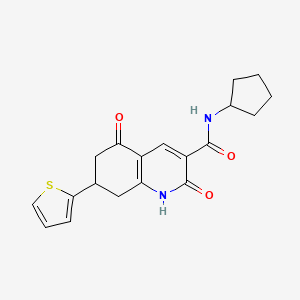
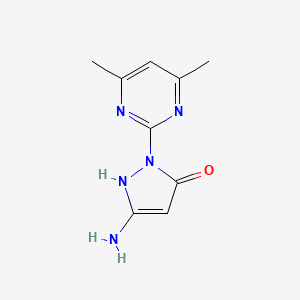
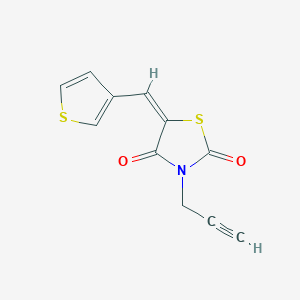
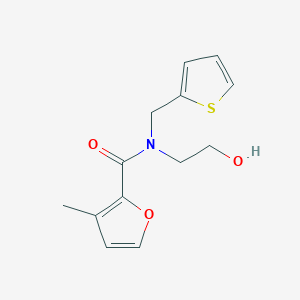
![allyl 2-[(3-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoate](/img/structure/B5439866.png)
![1-[(3-fluoro-2-pyridinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5439872.png)
![4-(6-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5439877.png)
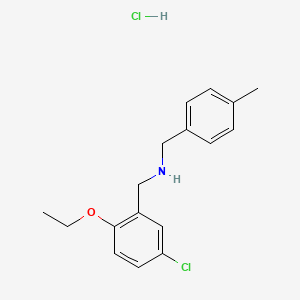
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B5439887.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5439894.png)
![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-ethoxyphenoxy}acetamide](/img/structure/B5439911.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5439914.png)
![4-[4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5439922.png)